Eravacycline - 1207283-85-9

Eravacycline

Catalog Number: EVT-3164072
CAS Number: 1207283-85-9
Molecular Formula: C27H31FN4O8
Molecular Weight: 558.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eravacycline is a novel fluorocycline antibiotic used to treat complicated intra-abdominal infections . It has a broad spectrum of activity against a range of pathogens including multidrug-resistant species, such as ESBL- or KPC-producing isolates . It is a fully synthetic fluorocycline that consists of the tetracyclic core scaffold with unique modifications in the tetracyclic D ring .


Synthesis Analysis

The first and second-generation syntheses of eravacycline were developed by Myers’ group at Harvard . The process utilizes two key intermediates in a convergent approach. The key transformation is a Michael–Dieckmann reaction between a suitable substituted aromatic moiety and a key cyclohexenone derivative .


Molecular Structure Analysis

Eravacycline is a novel fluorocycline of the tetracycline class of antimicrobial agents. It consists of the tetracyclic core scaffold with unique modifications in the tetracyclic D ring . This structure allows it to exhibit potent in vitro activity against Gram-positive and -negative bacterial strains expressing certain common tetracycline-specific acquired resistance mechanisms .


Chemical Reactions Analysis

Eravacycline has demonstrated superior potency to that of antibiotics that are currently being marketed for intraabdominal infections . It has been found to be potent in vitro against all the isolates tested, including strains resistant to carbapenems .


Physical And Chemical Properties Analysis

Eravacycline is a fully synthetic fluorocycline that exhibits potent in vitro activity against a broad spectrum of clinically relevant Gram-positive and -negative aerobic and anaerobic bacteria . It has demonstrated broad antimicrobial activity and circumvents many of the known bacterial resistance mechanisms to tetracyclines, including ribosomal protection proteins and efflux pumps .

Source and Classification

Eravacycline is derived from modifications to the traditional tetracycline structure, specifically designed to evade common resistance mechanisms. Its chemical name, eravacycline dihydrochloride, corresponds to the molecular formula C27H31FN4O82HCl\text{C}_{27}\text{H}_{31}\text{FN}_{4}\text{O}_{8}\cdot 2\text{HCl} with a molecular weight of 631.48 g/mol . The compound has been shown to be effective against various Gram-positive and Gram-negative bacteria, making it a valuable addition to the antibiotic arsenal.

Synthesis Analysis

The synthesis of eravacycline involves a multi-step process that includes the use of well-defined custom-synthesized starting materials. The synthesis can be summarized in four main steps:

  1. Formation of Key Intermediates: The initial steps involve the construction of the tetracyclic core, where specific modifications are introduced at positions C-7 and C-9.
  2. Introduction of Functional Groups: A fluorine atom is introduced at C-7, replacing the dimethylamine moiety, while a pyrrolidinoacetamido group replaces the 2-tertiary-butyl glycylamido group at C-9.
  3. Crystallization: The final crystallization step ensures the formation of desired polymorphic forms, which are controlled through various characterization techniques such as X-ray powder diffraction and dynamic vapor sorption .
  4. Quality Control: Throughout the synthesis, in-process controls are implemented to monitor impurities and ensure compliance with regulatory standards .
Molecular Structure Analysis

The molecular structure of eravacycline features a tetracyclic core typical of tetracyclines, with unique modifications that enhance its antibacterial properties. Key aspects include:

  • Chirality: Eravacycline contains four chiral centers, which are critical for its biological activity.
  • Binding Affinity: The modifications at C-7 and C-9 significantly increase its binding affinity to the bacterial ribosomal 30S subunit compared to earlier tetracyclines .

Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry have been utilized to elucidate its structure in detail .

Chemical Reactions Analysis

Eravacycline undergoes various chemical reactions that influence its pharmacokinetics and metabolism:

  • Metabolism: In humans, eravacycline is primarily metabolized by cytochrome P450 3A4 and flavin-containing monooxygenases, leading to several metabolites that are not pharmacologically active .
  • Elimination Pathways: Approximately 35% of eravacycline is cleared renally, while about 48% is eliminated via biliary and intestinal pathways .

The compound exhibits linear pharmacokinetics within therapeutic dosing ranges, which is crucial for predicting its behavior in clinical settings .

Mechanism of Action

Eravacycline exerts its antibacterial effects by binding reversibly to the 30S ribosomal subunit of bacteria. This binding inhibits protein synthesis by preventing the incorporation of amino acids into elongating peptide chains:

  • Bacteriostatic Activity: While primarily bacteriostatic, eravacycline has demonstrated bactericidal properties against certain strains like Acinetobacter baumannii and Escherichia coli .
  • Resistance Evasion: The structural modifications allow eravacycline to circumvent common resistance mechanisms such as efflux pumps and ribosomal protection proteins that typically affect older tetracyclines .
Physical and Chemical Properties Analysis

Eravacycline is characterized by several physical and chemical properties:

  • Appearance: It appears as a pale yellow to orange crystalline solid that is somewhat hygroscopic.
  • Solubility: The compound is freely soluble in water and polar organic solvents, which aids in its administration via intravenous routes .
  • Polymorphism: Multiple polymorphic forms exist, each with distinct solvation characteristics that do not impact critical quality attributes during manufacturing processes .
Applications

Eravacycline has significant applications in clinical settings:

  • Treatment of Infections: It is approved for treating complicated intra-abdominal infections in adults. Clinical trials have demonstrated its efficacy against multidrug-resistant pathogens .
  • Research Potential: Ongoing studies continue to explore its effectiveness against other resistant bacterial strains and its potential use in different infection types .

Properties

CAS Number

1207283-85-9

Product Name

Eravacycline

IUPAC Name

(4S,4aS,5aR,12aR)-4-(dimethylamino)-7-fluoro-1,10,11,12a-tetrahydroxy-3,12-dioxo-9-[(2-pyrrolidin-1-ylacetyl)amino]-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

Molecular Formula

C27H31FN4O8

Molecular Weight

558.6 g/mol

InChI

InChI=1S/C27H31FN4O8/c1-31(2)20-13-8-11-7-12-14(28)9-15(30-16(33)10-32-5-3-4-6-32)21(34)18(12)22(35)17(11)24(37)27(13,40)25(38)19(23(20)36)26(29)39/h9,11,13,20,34-35,38,40H,3-8,10H2,1-2H3,(H2,29,39)(H,30,33)/t11-,13-,20-,27-/m0/s1

InChI Key

AKLMFDDQCHURPW-ISIOAQNYSA-N

SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F

Synonyms

7-fluoro-9-pyrrolidinoacetamido-6-demethyl-6-deoxytetracycline
eravacycline
TP-434
xerava

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)NC(=O)CN5CCCC5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.